molecular formula C18H21BrN2O3S B4759278 2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-propylacetamide

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-propylacetamide

Cat. No.: B4759278
M. Wt: 425.3 g/mol
InChI Key: NTGBDCLAAMOZPB-UHFFFAOYSA-N
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Description

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-propylacetamide is an organic compound that features a benzenesulfonyl group, a bromophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-propylacetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the benzenesulfonyl chloride: This can be achieved by reacting benzenesulfonic acid with thionyl chloride.

    Nucleophilic substitution: The benzenesulfonyl chloride is then reacted with 4-bromobenzylamine to form the intermediate benzenesulfonamide.

    Acylation: The final step involves the acylation of the intermediate with N-propylacetamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-propylacetamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and reduction: The benzenesulfonyl group can be oxidized or reduced under specific conditions.

    Hydrolysis: The acetamide moiety can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Products may include sulfonic acids or sulfoxides.

    Reduction: Products may include amines or alcohols.

    Hydrolysis: Products include carboxylic acids and amines.

Scientific Research Applications

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-propylacetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Biological Studies: It may be used in studies involving enzyme inhibition or receptor binding.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties.

Mechanism of Action

The mechanism of action of 2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-propylacetamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzenesulfonyl group can interact with active sites, while the bromophenyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromobenzyl)-N-(phenylsulfonyl)glycinamide
  • 4-(4-bromophenyl)-5-phenylthiazol-2-yl)benzenesulfonamide

Uniqueness

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-propylacetamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties

Properties

IUPAC Name

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O3S/c1-2-12-20-18(22)14-21(13-15-8-10-16(19)11-9-15)25(23,24)17-6-4-3-5-7-17/h3-11H,2,12-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGBDCLAAMOZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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